Bis(2,4,6-trimethylphenyl)phosphine

Übersicht

Beschreibung

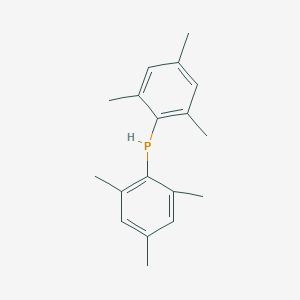

Bis(2,4,6-trimethylphenyl)phosphine: is an organophosphorus compound with the chemical formula C18H23P. It is also known as dimesitylphosphine. This compound is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a central phosphorus atom. It is a white crystalline solid that is used in various chemical reactions and applications due to its unique properties.

Wirkmechanismus

Target of Action

Bis(2,4,6-trimethylphenyl)phosphine, also known as Dimesitylphosphine, is an organophosphorus compound . It primarily targets organic, inorganic, medicinal, and material chemistries . It acts as a reagent for the synthesis, properties, and reactivity of bis(2,4,6-trimethylphenyl)phosphorus chloride .

Mode of Action

The compound is a precursor to phosphinoyl radicals and is effective in phosphorylation reactions due to the accessible P–H bond dissociation energies . It also participates in olefin addition reactions . The compound’s interaction with its targets leads to changes in the molecular structure, particularly in the configuration of the aryl substituents .

Biochemical Pathways

this compound affects several biochemical pathways. It can oxidize alcohols to ketones or aldehydes and ketones to carboxylic acids . It can also react with alkynes to produce α,β-unsaturated ketones . Furthermore, it can be used in phosphorylation reactions, connecting oxides and sulfides with P-O bonds .

Pharmacokinetics

Its solubility in acetone, acetonitrile, toluene, and hexanediol diacrylate suggests that it may have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of new compounds through oxidation, addition, and phosphorylation reactions . These reactions can lead to significant changes at the molecular and cellular levels, depending on the specific targets and pathways involved.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s molecular structure is affected by steric congestion . The use of certain solvents can also impact the compound’s reactivity . Therefore, the compound’s action, efficacy, and stability must be considered in the context of the specific environment in which it is used.

Biochemische Analyse

Biochemical Properties

Bis(2,4,6-trimethylphenyl)phosphine is known to participate in various biochemical reactions. It can oxidize alcohols to ketones or aldehydes and ketones to carboxylic acids . It can also react with acetylenes to produce α,β-unsaturated ketones . Furthermore, it can be used in phosphination reactions to connect oxides and sulfides with P-O bonds .

Molecular Mechanism

The molecular mechanism of this compound is largely based on its ability to participate in oxidation and phosphination reactions . It can bind to biomolecules such as enzymes and proteins, potentially inhibiting or activating them, and can cause changes in gene expression by altering the concentrations of certain metabolites.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role in oxidation and phosphination reactions . It can interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Synthesis from Dichlorophenylphosphine:

Reactants: Dichlorophenylphosphine, 2,4,6-trimethylphenylmagnesium bromide.

Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

Procedure: Dichlorophenylphosphine is added dropwise to a solution of 2,4,6-trimethylphenylmagnesium bromide in anhydrous ether.

-

Industrial Production Methods:

Reactants: Phenyl dichlorophosphine, 2,4,6-trimethylphenylmagnesium bromide.

Conditions: The reaction is conducted under nitrogen protection with a catalyst such as potassium tert-butoxide.

Procedure: Phenyl dichlorophosphine is reacted with 2,4,6-trimethylphenylmagnesium bromide in the presence of a catalyst. The reaction mixture is stirred and heated to reflux.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Oxidation:

Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Products: The major product formed is bis(2,4,6-trimethylphenyl)phosphine oxide.

-

Substitution:

Reagents: Halogenating agents such as chlorine or bromine.

Conditions: The reaction is conducted at room temperature or slightly elevated temperatures.

Products: The major products are halogenated derivatives of this compound.

-

Coupling Reactions:

Reagents: Various coupling partners such as aryl halides.

Conditions: The reaction is typically carried out in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Ligand in Catalysis: Bis(2,4,6-trimethylphenyl)phosphine is used as a ligand in various catalytic reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Biology:

Bioconjugation: The compound is used in the synthesis of bioconjugates for various biological applications, including drug delivery and imaging.

Medicine:

Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

Vergleich Mit ähnlichen Verbindungen

Diphenylphosphine: Similar in structure but with phenyl groups instead of 2,4,6-trimethylphenyl groups.

Tris(2,4,6-trimethylphenyl)phosphine: Contains three 2,4,6-trimethylphenyl groups attached to the phosphorus atom.

Bis(3,5-dimethylphenyl)phosphine: Similar structure but with 3,5-dimethylphenyl groups instead of 2,4,6-trimethylphenyl groups.

Uniqueness:

Biologische Aktivität

Bis(2,4,6-trimethylphenyl)phosphine (BTMP) is an organophosphorus compound that has garnered attention due to its potential biological activities. This article explores the biological activity of BTMP, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in medicinal chemistry.

Chemical Structure and Properties

BTMP has the chemical formula and features a phosphorus atom bonded to two 2,4,6-trimethylphenyl groups. Its structure contributes to its reactivity and interaction with biological systems.

Research indicates that phosphine compounds like BTMP can interact with biological targets through various mechanisms:

- Enzyme Inhibition : BTMP has been shown to inhibit certain enzymes involved in cellular processes. For instance, it may inhibit thioredoxin reductase (TrxR), which plays a crucial role in redox regulation within cells. Inhibition of this enzyme can lead to increased oxidative stress in target organisms, such as Trichomonas vaginalis, a protozoan parasite .

- Cellular Uptake : The lipophilicity of BTMP facilitates its uptake into cells, enhancing its effectiveness as a therapeutic agent. This property is crucial for its application in targeting intracellular pathogens or cancer cells.

Biological Activity Against Pathogens

BTMP exhibits significant biological activity against various pathogens:

Case Studies

Several studies highlight the biological activity of BTMP and its derivatives:

- Gold(I) Complexes : A study focused on gold(I) phosphine derivatives found that those containing BTMP exhibited improved selectivity and reduced cytotoxicity towards human cells while maintaining high activity against T. vaginalis. This dual action underscores the potential for developing selective therapeutic agents .

- Phosphine Oxides : Research into bisphosphine oxides derived from BTMP revealed their utility as catalysts in organic reactions, which may indirectly suggest their biological relevance through enhanced reactivity with biological substrates .

Data Tables

| Compound | Target Pathogen | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | Trichomonas vaginalis | ~100 | High (low human cytotoxicity) |

| Gold(I)-BTMP Complex | T. vaginalis | ~10 | Moderate |

Eigenschaften

IUPAC Name |

bis(2,4,6-trimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23P/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXSLXZWWHEDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)PC2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404639 | |

| Record name | Dimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-66-7 | |

| Record name | Dimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the steric hindrance of the aryl substituents in Bis(2,4,6-trimethylphenyl)phosphine oxide compare to other similar phosphine oxides?

A1: The research paper "Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide" [] highlights that the 2,4,6-trimethylphenyl substituents in this compound adopt an "intermediate configuration". This means their steric bulk falls between less hindered structures like diphenylphosphine oxide and more congested examples like bis(2,4,6-tri-tert-butylphenyl)phosphine oxide. The crystal structure analysis confirms this, demonstrating how steric bulk directly influences the molecule's overall shape.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.